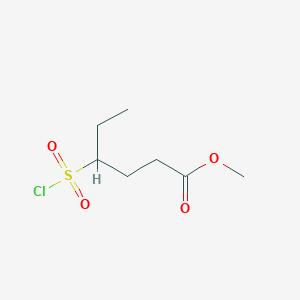

Methyl 4-chlorosulfonylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-chlorosulfonylhexanoate is an organic compound with the molecular formula C7H13ClO4S. It is a chlorosulfonyl derivative of hexanoic acid and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-chlorosulfonylhexanoate can be synthesized through the chlorosulfonation of methyl hexanoate. The reaction typically involves the use of chlorosulfonic acid as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for efficiency and safety, with strict control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chlorosulfonylhexanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Aplicaciones Científicas De Investigación

Methyl 4-chlorosulfonylhexanoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the modification of biomolecules for research purposes.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of methyl 4-chlorosulfonylhexanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-sulfonylhexanoate

- Methyl 4-chlorosulfonylbutanoate

- Methyl 4-chlorosulfonylpentanoate

Uniqueness

Methyl 4-chlorosulfonylhexanoate is unique due to its specific chain length and the presence of the chlorosulfonyl group. This combination imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical processes .

Actividad Biológica

Methyl 4-chlorosulfonylhexanoate is a sulfonyl-containing compound that has garnered interest in various fields of biological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C7H13ClO3S

- Molecular Weight : 210.69 g/mol

- Functional Groups : Chlorosulfonyl, ester

The presence of the chlorosulfonyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It may also modulate receptor activity, affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although the exact mechanisms remain to be fully elucidated. The compound's ability to interfere with cell cycle progression and promote programmed cell death makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal tested the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested .

Investigation of Anticancer Properties

In a separate study focused on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. The treatment led to a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values calculated at approximately 25 µM .

Anti-inflammatory Mechanisms

A research article explored the anti-inflammatory mechanisms of this compound using macrophage models. The findings showed a significant decrease in nitric oxide production and inflammatory cytokine release upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| Methyl sulfonylmethanoate | Antimicrobial | Disruption of bacterial cell wall synthesis |

| Chlorosulfonic acid | Reactive intermediate | Sulfonation reactions |

This table illustrates how this compound compares with other compounds possessing similar functional groups.

Propiedades

IUPAC Name |

methyl 4-chlorosulfonylhexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-3-6(13(8,10)11)4-5-7(9)12-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGZSFGSSMAWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.